An In-depth Technical Guide to Ethyl 2,6-dichloronicotinate: A Key Building Block for Novel Therapeutics
An In-depth Technical Guide to Ethyl 2,6-dichloronicotinate: A Key Building Block for Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,6-dichloronicotinate (CAS Number: 58584-86-4) is a halogenated pyridine derivative that has garnered significant attention as a versatile intermediate in the synthesis of complex organic molecules. Its structural features, particularly the two reactive chlorine atoms on the pyridine ring, make it an exceptionally valuable precursor for the development of novel compounds in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, synthesis, and applications of Ethyl 2,6-dichloronicotinate, with a focus on its role in the discovery of potent kinase inhibitors.
The strategic importance of this molecule lies in its capacity to undergo selective functionalization, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. These reactions allow for the controlled, stepwise introduction of diverse pharmacophores, enabling the construction of extensive chemical libraries for biological screening. Derivatives of the dichloronicotinate scaffold have shown significant promise as inhibitors of key signaling proteins implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Pim-1 kinase, and Heat Shock Protein 90 (Hsp90).
Physicochemical and Spectroscopic Data
Accurate characterization of Ethyl 2,6-dichloronicotinate is fundamental for its effective use in synthesis and for regulatory purposes. The following tables summarize its key physical properties and expected spectroscopic characteristics.
Table 1: Physicochemical Properties of Ethyl 2,6-dichloronicotinate
| Property | Value | Reference(s) |
| CAS Number | 58584-86-4 | |
| Molecular Formula | C₈H₇Cl₂NO₂ | |
| Molecular Weight | 220.05 g/mol | |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 50 - 54 °C | |
| Boiling Point | 286.0 ± 35.0 °C at 760 mmHg | |
| Density | 1.4 ± 0.1 g/cm³ | |
| Purity | >98.0% (GC) | |
| Solubility | Soluble in methanol and other common organic solvents. | |
| InChIKey | KKYBVLDQTWQETN-UHFFFAOYSA-N | [1] |
Table 2: Spectroscopic Data for Ethyl 2,6-dichloronicotinate
Note: Experimental spectra for Ethyl 2,6-dichloronicotinate are not widely available in the public domain. The data below is based on published data for structurally analogous compounds and predicted values, providing a reliable reference for characterization.
| Technique | Expected Peaks / Values |
| ¹H NMR | - Aromatic Protons (Pyridine Ring): Two doublets expected in the aromatic region (approx. δ 7.5-8.5 ppm).- Ethyl Group (-OCH₂CH₃): A quartet (approx. δ 4.2-4.5 ppm) and a triplet (approx. δ 1.2-1.5 ppm). |
| ¹³C NMR | - Carbonyl Carbon (C=O): Expected around δ 163-166 ppm.- Aromatic Carbons (C-Cl): Expected in the range of δ 145-155 ppm.- Aromatic Carbons (C-H, C-C): Multiple signals expected between δ 120-140 ppm.- Ethyl Group (-OCH₂CH₃): Two signals expected around δ 60-65 ppm and δ 13-16 ppm. |
| Infrared (IR) | - C=O Stretch (Ester): Strong absorption band around 1720-1740 cm⁻¹.- C=N and C=C Stretch (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.- C-Cl Stretch: Strong absorptions in the 1000-1100 cm⁻¹ region.- C-O Stretch (Ester): Bands in the 1100-1300 cm⁻¹ region. |
| Mass Spec. (ESI-MS) | - [M+H]⁺: m/z 219.9927- [M+Na]⁺: m/z 241.9746 |
Synthesis and Reactivity
Ethyl 2,6-dichloronicotinate is typically synthesized from its corresponding carboxylic acid, 2,6-dichloronicotinic acid. The reactivity of the molecule is dominated by the two chlorine substituents, which serve as excellent leaving groups for nucleophilic substitution.
Figure 1. Synthetic logic and key reactivity of Ethyl 2,6-dichloronicotinate.
Experimental Protocol: Synthesis of Ethyl 2,6-dichloronicotinate
This protocol describes a general procedure for the esterification of 2,6-dichloronicotinic acid.
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Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dichloronicotinic acid (1.0 eq). Suspend the acid in anhydrous dichloromethane (DCM) or a similar solvent.
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Activation: Cool the suspension to 0 °C in an ice bath. Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).
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Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
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Esterification: Cool the reaction mixture back to 0 °C. Slowly add anhydrous ethanol (5.0 eq). Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
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Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic phase sequentially with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure Ethyl 2,6-dichloronicotinate.
Applications in Drug Development: A Precursor to Kinase Inhibitors
The dichloronicotinate scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[2]
Figure 2. General workflow for developing kinase inhibitors.
Targeting the Pim-1 Kinase Signaling Pathway
Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. It is often overexpressed in various cancers. Derivatives of the closely related isomer, ethyl 4,6-dichloronicotinate, have been synthesized to create potent Pim-1 inhibitors.
Figure 3. Inhibition of the Pim-1 kinase signaling pathway.
Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, drives the growth of many solid tumors. Small molecule inhibitors that block the ATP-binding site of EGFR are a major class of cancer therapeutics.
Figure 4. Inhibition of the EGFR signaling pathway.
Targeting the Hsp90 Chaperone Cycle
Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are oncoproteins, including various kinases. Inhibiting Hsp90 leads to the degradation of these client proteins.
Figure 5. Inhibition of the Hsp90 chaperone cycle.
Table 3: Biological Activity of Kinase Inhibitors Derived from an Analogous Scaffold
Note: The following data is for compounds synthesized from Ethyl 4,6-dichloronicotinate, a constitutional isomer of the title compound. This information is presented as a representative example of the potent biological activities that can be achieved using the dichloronicotinate core structure.[2]
| Compound ID | Target Kinase / Cell Line | IC₅₀ (µM) |
| Compound 4 | PIM-1 Kinase | 0.0114 |
| Compound 10 | PIM-1 Kinase | 0.0172 |
| Compound 6 | PIM-1 Kinase | 0.0346 |
| Compound 11 | PIM-1 Kinase | 0.0214 |
| Compound 4 | MCF-7 (Breast Cancer) | 0.57 |
| Compound 11 | MCF-7 (Breast Cancer) | 1.31 |
| Compound 4 | HepG2 (Liver Cancer) | 1.13 |
| Compound 11 | HepG2 (Liver Cancer) | 0.99 |
Detailed Experimental Protocols
Protocol: Synthesis of a Substituted Nicotinate via SNAr
This protocol details the synthesis of a mono-substituted product, a key step in building a diverse library of compounds.
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Materials: Ethyl 2,6-dichloronicotinate, desired amine nucleophile (e.g., 4-aminophenol, 1.1 eq), a suitable base (e.g., K₂CO₃ or DIPEA, 2.0 eq), and a polar aprotic solvent (e.g., DMF or DMSO).
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Procedure: a. In a reaction vessel, dissolve Ethyl 2,6-dichloronicotinate (1.0 eq) in the chosen solvent. b. Add the amine nucleophile and the base. c. Heat the reaction mixture to 80-120 °C. The reaction is typically slower at the C2 position compared to the C6 position, allowing for regioselectivity based on reaction conditions. d. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). e. Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product. f. Filter the solid, wash with water, and dry under vacuum. g. The crude product can be purified by recrystallization or column chromatography.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.
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Materials: Target kinase, appropriate substrate, ATP, test compounds dissolved in DMSO, 96- or 384-well plates, and a commercial luminescence-based kinase assay kit (e.g., ADP-Glo™).
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Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In the wells of the assay plate, add the kinase, its specific substrate, and the diluted test compounds. c. Initiate the kinase reaction by adding a solution of ATP (at a concentration near the Km for the specific kinase). d. Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes). e. Stop the kinase reaction by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. This reagent depletes the remaining ATP. f. Add the Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal. g. Measure the luminescence using a plate reader. The signal intensity is directly proportional to the kinase activity. h. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
Ethyl 2,6-dichloronicotinate is a high-value, versatile building block for the synthesis of complex, biologically active molecules. Its predictable reactivity allows for the strategic and controlled introduction of various functional groups, making it an ideal starting material for creating libraries of compounds for drug discovery. The demonstrated success of the analogous dichloronicotinate scaffold in generating potent kinase inhibitors for targets such as Pim-1, EGFR, and Hsp90 underscores the immense potential of this chemical class. The protocols and data presented in this guide provide a solid foundation for researchers to leverage Ethyl 2,6-dichloronicotinate in the pursuit of novel therapeutics.
